molecular formula C22H21N3O3 B6510729 7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892755-85-0

7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

カタログ番号: B6510729
CAS番号: 892755-85-0
分子量: 375.4 g/mol
InChIキー: FFAIJXBYBBEFKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Structure and Synthesis 7-(Diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (hereafter referred to as E594-0113) is a coumarin-oxadiazole hybrid compound. Its structure comprises a coumarin core substituted with a diethylamino group at the 7-position and a 1,2,4-oxadiazole ring at the 3-position. The oxadiazole ring is further functionalized with a 2-methylphenyl substituent (Figure 1). The compound’s IUPAC name and SMILES notation are provided in .

Synthetic routes for analogous coumarin-oxadiazole hybrids involve microwave-assisted cyclization of precursor amides and amidoximes. For instance, describes the synthesis of ST-1353 (271), a structurally similar compound with a phenyl group instead of 2-methylphenyl on the oxadiazole, via a two-step protocol using 7-(diethylamino)-2-oxo-2H-chromen-3-carboxylic acid and (Z)-N'-hydroxybenzamidine under EDC/HOBt coupling conditions .

Physicochemical Properties
Key properties of E594-0113 include:

  • Molecular weight: 375.43 g/mol
  • logP (partition coefficient): 4.817 (indicative of high lipophilicity)
  • Polar surface area (PSA): 55.30 Ų
  • Hydrogen bond acceptors/donors: 6/0
  • Water solubility (logSw): -4.74 (poor aqueous solubility) .

Coumarin-oxadiazole hybrids are known for diverse bioactivities, including fluorescence-based imaging () and enzyme inhibition () .

特性

IUPAC Name

7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-4-25(5-2)16-11-10-15-12-18(22(26)27-19(15)13-16)21-23-20(24-28-21)17-9-7-6-8-14(17)3/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAIJXBYBBEFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Analogues and Their Properties

Table 1: Comparative Analysis of Coumarin-Oxadiazole Hybrids

Compound Name / ID Substituent on Oxadiazole Core Structure Molecular Weight (g/mol) logP Key Applications/Activities Reference
E594-0113 2-Methylphenyl Coumarin 375.43 4.82 Cancer screening, nuclear receptors
ST-1353 (271) Phenyl Coumarin 361.39* 4.5* Antimicrobial studies (inferred)
E594-0202 2,3-Dimethoxyphenyl Coumarin 405.43* 5.1* Fluorescence probes, enzyme targets
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)chromone (11) Phenyl Chromone 307.29* 3.9* Antifungal, synthetic methodology
Compound 77 () 3-Hydroxy-4-methoxyphenyl Coumarin-chalcone 407.44* 3.2* Anti-cancer (HCT-116, SF539 cell lines)

*Estimated values based on structural analogs.

Key Structural and Functional Differences

Substituent Effects on Oxadiazole: E594-0113’s 2-methylphenyl group enhances steric bulk and lipophilicity (logP = 4.82) compared to the phenyl group in ST-1353 (logP ~4.5). The 2-methyl substitution may improve membrane permeability but reduce solubility .

Core Structure Variations :

  • Chromone-based oxadiazoles (e.g., Compound 11 ) exhibit reduced molecular weight and logP compared to coumarin hybrids, which may influence bioavailability and metabolic stability .
  • Chalcone-coumarin hybrids (e.g., Compound 77 ) feature a conjugated α,β-unsaturated ketone, enabling redox-mediated anti-cancer activity via apoptosis induction .

Biological Activity Trends :

  • Coumarin-oxadiazole hybrids (E594-0113 , ST-1353 ) are primarily explored for receptor modulation and fluorescence applications, whereas chalcone-coumarin hybrids show direct anti-cancer efficacy .
  • Chromone-oxadiazole derivatives (e.g., Compound 11 ) are less studied pharmacologically but serve as synthetic intermediates for heterocyclic diversification .

Pharmacokinetic Considerations
  • Lipophilicity : Higher logP values in coumarin-oxadiazole hybrids (e.g., E594-0113 vs. Compound 77 ) correlate with improved blood-brain barrier penetration but may limit aqueous solubility .
  • Metabolic Stability : The oxadiazole ring’s resistance to hydrolysis enhances metabolic stability compared to ester-containing analogs (e.g., chromone derivatives) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。